4-(Isocyanomethyl)benzyl-isocyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

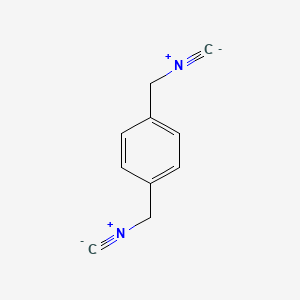

4-(Isocyanomethyl)benzyl-isocyanide is an organic compound with the molecular formula C10H8N2. It is characterized by the presence of two isocyanide groups attached to a benzyl ring. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable tool in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)benzyl-isocyanide typically involves the reaction of benzyl chloride with potassium cyanide to form benzyl cyanide. This intermediate is then treated with a strong base, such as sodium amide, to generate the isocyanide functionality . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Isocyanomethyl)benzyl-isocyanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert the isocyanide groups to amines.

Substitution: The isocyanide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products:

Oxidation: Isocyanates

Reduction: Amines

Substitution: Substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

4-(Isocyanomethyl)benzyl-isocyanide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

Industry: The compound is utilized in the production of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 4-(Isocyanomethyl)benzyl-isocyanide involves its ability to act as both a nucleophile and an electrophile due to the unique properties of the isocyanide group. This dual reactivity allows it to participate in a variety of chemical transformations, targeting specific molecular pathways and facilitating the formation of diverse chemical structures .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isocyanide

- Benzyl isocyanide

- Vinyl isocyanide

Comparison: 4-(Isocyanomethyl)benzyl-isocyanide is unique due to the presence of two isocyanide groups, which enhances its reactivity compared to similar compounds like phenyl isocyanide and benzyl isocyanide. This increased reactivity makes it particularly valuable in multicomponent reactions and the synthesis of complex molecules .

Biologische Aktivität

4-(Isocyanomethyl)benzyl-isocyanide is a compound characterized by its unique dual isocyanide functional groups. This structural feature grants it significant reactivity and potential applications in organic synthesis and biological systems. The molecular formula of this compound is C10H8N2, with a molecular weight of approximately 156.19 g/mol .

The compound's reactivity is primarily attributed to its isocyanide groups, which can act as both nucleophiles and electrophiles. This dual functionality allows this compound to participate in a variety of chemical transformations, making it a versatile building block in synthetic chemistry .

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

A study exploring the antimicrobial properties of various isocyanides, including this compound, showed promising results against several bacterial strains. The compound exhibited significant inhibitory effects, suggesting that it could serve as a lead compound in the development of new antimicrobial agents .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown that it may induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation and trigger cell death pathways in human cancer cells, indicating its potential utility in cancer therapeutics .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Bacterial Resistance :

- Objective : To assess the efficacy of this compound against antibiotic-resistant bacterial strains.

- Findings : The compound demonstrated strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .

-

Cancer Cell Line Analysis :

- Objective : To investigate the effects of this compound on various human cancer cell lines.

- Findings : Significant reductions in cell viability were observed in breast and colon cancer cell lines treated with the compound. Mechanistic studies suggested that it activates caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Benzyl Isocyanide | CHN | Widely used in organic synthesis |

| 1-(Isocyano)-2-naphthylamine | C_{11}H_{8}N | Exhibits different reactivity due to naphthalene ring |

| 4-(Trifluoromethyl)benzyl-isocyanide | C_{10}H_{6}F_{3}N | Enhanced electronic properties due to trifluoromethyl group |

The structural complexity of this compound allows it to engage in more intricate synthetic pathways and potential biological interactions compared to simpler analogs .

Eigenschaften

IUPAC Name |

1,4-bis(isocyanomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQNAXJFMTUAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=C(C=C1)C[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.